N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes methoxyethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the carbamoyl intermediate: This step involves the reaction of 4-(chloromethyl)benzoic acid with 2-methoxyethylamine under basic conditions to form the carbamoyl intermediate.
Coupling with the propanamide moiety: The intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with metabolic pathways: Leading to changes in cellular function and viability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-hydroxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide
- N-(4-{[(2-ethoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern and the presence of both methoxyethyl and methoxyphenyl groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-13-22-21(25)15-17-3-8-18(9-4-17)23-20(24)12-7-16-5-10-19(27-2)11-6-16/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWKQHZSYSDCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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